1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 349663-44-1
VCID: VC4510138
InChI: InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H
SMILES: C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.74

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride

CAS No.: 349663-44-1

Cat. No.: VC4510138

Molecular Formula: C12H18ClFN2

Molecular Weight: 244.74

* For research use only. Not for human or veterinary use.

1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride - 349663-44-1

Specification

CAS No. 349663-44-1
Molecular Formula C12H18ClFN2
Molecular Weight 244.74
IUPAC Name 1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride
Standard InChI InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H
Standard InChI Key XCJQNAMEFYFVQC-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a six-membered piperazine ring (C4_4H10_{10}N2_2) bonded to a 2-(4-fluorophenyl)ethyl group (-CH2_2CH2_2C6_6H4_4F) at one nitrogen atom, with the other nitrogen protonated as a hydrochloride salt. X-ray crystallography of related tert-butyl piperazine carboxylates reveals planar aromatic rings and chair conformations for the piperazine moiety , though no direct structural data exists for this specific derivative.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC12H18ClFN2\text{C}_{12}\text{H}_{18}\text{ClFN}_2
Molecular Weight244.736 g/mol
CAS Registry349663-44-1
DensityNot reported-
Melting PointNot reported-
SolubilityPresumed water-soluble (HCl salt)

The hydrochloride salt enhances aqueous solubility, a critical factor for in vivo pharmacokinetics .

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis protocol is published for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, analogous piperazine derivatives are typically synthesized via:

  • N-alkylation: Reacting piperazine with 1-(2-chloroethyl)-4-fluorobenzene in the presence of a base.

  • Sulfonation/Reduction: As demonstrated in phenylpiperazine acaricides, where chlorosulfonic acid and red phosphorus mediate key steps .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride .

Industrial Scalability

AK Scientific offers the compound at gram-scale (500 mg–5 g), suggesting batch synthesis via modular piperazine functionalization . Process optimization challenges include controlling regioselectivity during N-alkylation and ensuring high purity for pharmacological applications .

Pharmacological Profile and Research Applications

Dopamine Transporter (DAT) Inhibition

Structural analogs like JJC8-091 (a bis(4-fluorophenyl)methylsulfinyl piperazine) exhibit nanomolar DAT affinity (Ki=2.6433.4K_i = 2.64–33.4 nM) and atypical inhibition profiles . These compounds bind inward-facing DAT conformations, reducing psychostimulant reinforcement without inducing hyperactivity—a promising trait for treating substance use disorders .

Metabolic Stability

Piperidine-substituted analogs show enhanced metabolic stability in rat liver microsomes (e.g., 68% remaining after 60 min vs. 6% for earlier derivatives) . While 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride itself hasn’t been tested, its piperidine-modified relatives suggest strategies to improve in vivo half-life.

Serotonin Transporter (SERT) Selectivity

Homopiperazine analogs achieve 421-fold DAT/SERT selectivity , indicating that ring expansion may enhance monoamine transporter specificity—a consideration for minimizing off-target effects in future derivatives.

QuantityPricePrice per Gram
500 mg$394$788
2.5 g$927$371
5 g$1,325$265

This tiered pricing suggests synthesis and purification costs dominate at smaller scales . No current Good Manufacturing Practice (GMP) suppliers are identified, limiting use to preclinical research.

Emerging Applications and Analog Research

Agrochemistry

Fluorinated phenylpiperazines exhibit acaricidal activity, with EC50_{50} values <10 ppm against spider mites in some derivatives . While 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride hasn’t been tested agriculturally, its structural kinship to active compounds like 5-1 (Fig. 2 in ) warrants investigation.

Neurodegenerative Disease Models

DAT inhibitors attenuate methamphetamine-induced neurotoxicity in rodents . The compound’s fluorophenyl group may enhance blood-brain barrier penetration, making it a candidate for Parkinson’s disease or depression models.

Future Directions

  • Metabolic Profiling: Microsomal studies to quantify hepatic clearance rates.

  • Crystallography: X-ray analysis to guide structure-based drug design.

  • Target Expansion: Screening against norepinephrine transporters (NET) and trace amine-associated receptors (TAARs).

  • Formulation Science: Salt forms (e.g., phosphate, citrate) to modulate solubility and bioavailability.

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